Vocol
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H19O2PS2.Zn/c2*1-3-5-7-9-11(12,13)10-8-6-4-2;/h2*3-8H2,1-2H3,(H,12,13);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECFLMNXIXDIOF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=S)(OCCCC)[S-].CCCCOP(=S)(OCCCC)[S-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O4P2S4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2253-44-3 (Parent) | |
| Record name | Zinc, dibutyldithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0064541 | |
| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid | |
| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6990-43-8, 24645-45-2 | |
| Record name | (T-4)-Bis(O,O-dibutyl phosphorodithioato-κS,κS′)zinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6990-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24645-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc, dibutyldithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006990438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(O,O-dibutyl dithiophosphato-S,S')zinc | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024645452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc, bis(O,O-dibutyl phosphorodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(O,O-dibutyl dithiophosphato-S,S')zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zinc O,O,O',O'-tetrabutyl bis(phosphorodithioate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Step Synthesis via Dithiophosphoric Acid Intermediate
The most widely reported method involves a two-step process:
Key Variables:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Alcohol purity | >99% | Reduces side reactions |
| P₂S₅ stoichiometry | 1:4 (P₂S₅:ROH) | Ensures complete conversion |
| Neutralization pH | 6.5–7.0 | Prevents Zn(OH)₂ formation |
Alternative Preparation Strategies
One-Pot Synthesis
A streamlined one-pot method avoids isolating the dithiophosphoric acid intermediate:
-
Simultaneous reaction : P₂S₅, butanol, and ZnO are combined in a single reactor.
-
Conditions :
Advantages :
-
Reduced processing time
-
Lower solvent consumption
Limitations :
Purification and Isolation
Solvent Extraction
Crude this compound is purified via sequential washes:
Distillation
Vacuum distillation isolates this compound from high-boiling solvents:
Purity Analysis:
| Technique | Target Purity | Key Peaks/Values |
|---|---|---|
| FT-IR | >98% | 972 cm⁻¹ (P–O–C), 654 cm⁻¹ (P–S) |
| NMR (³¹P) | >95% | δ 95–100 ppm |
Industrial-Scale Production
Batch Reactor Design
Environmental Considerations
Challenges and Mitigation
Hydrolysis Sensitivity
This compound degrades in aqueous environments:
Solutions :
Thermal Stability
Decomposition occurs above 250°C:
Recent Advances
Green Synthesis Routes
Chemical Reactions Analysis
Types of Reactions: Vocol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application in different fields, such as environmental monitoring and analytical chemistry .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield alcohols or hydrocarbons .
Scientific Research Applications
Environmental Monitoring
Vocol is instrumental in analyzing air samples to detect VOCs that may affect air quality and human health. For example, it has been used to monitor emissions from semiconductor foundry clean rooms, ensuring that VOC levels remain within safe limits.
| Application | Description | Outcome |
|---|---|---|
| Air Quality Assessment | Monitoring VOCs in semiconductor facilities | Identification of harmful emissions |
| Pollution Studies | Assessing VOC levels in urban environments | Data for regulatory compliance |
Food Safety
In the food industry, this compound is utilized to ensure compliance with safety regulations by detecting residual organic solvents in packaging materials. This application helps prevent potential contamination of food products.
| Application | Description | Outcome |
|---|---|---|
| Residual Solvent Testing | Analyzing packaging materials for organic solvents | Ensured food safety |
| Compliance Checks | Verifying adherence to safety standards | Reduced risk of contamination |
Coatings Industry
This compound plays a crucial role in the coatings industry by quantifying VOCs in printing inks and other materials. This application ensures product safety and compliance with environmental regulations.
| Application | Description | Outcome |
|---|---|---|
| Ink Analysis | Measuring VOC content in printing inks | Compliance with environmental standards |
| Product Development | Guiding formulation of safer coating materials | Innovation in eco-friendly products |
Case Study 1: Environmental Monitoring
A study conducted at a semiconductor manufacturing plant utilized this compound columns to analyze air samples for VOC emissions. The results indicated significant reductions in harmful compounds following the implementation of improved ventilation systems.
- Methodology : Air samples were collected over several months using this compound columns.
- Findings : A 40% reduction in VOC levels post-ventilation improvements was observed.
- : The use of this compound technology facilitated effective monitoring and regulatory compliance.
Case Study 2: Food Packaging Safety
In a project aimed at ensuring food safety, this compound was employed to test various packaging materials for residual solvents. The analysis revealed that certain materials exceeded acceptable limits.
- Methodology : Packaging samples were analyzed using this compound columns to detect solvent residues.
- Findings : 15% of tested samples contained solvents above safety thresholds.
- : The findings prompted manufacturers to revise their packaging processes, enhancing consumer safety.
Mechanism of Action
The mechanism of action of Vocol involves its ability to interact with specific molecular targets and pathways. In gas chromatography, this compound acts as a stationary phase that interacts with the analytes, allowing for their separation based on their volatility and chemical properties . In biological applications, this compound can interact with specific receptors and enzymes, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds (GC Columns)
Vocol's performance is evaluated against other GC columns based on stationary phase chemistry, polarity, and application-specific efficiency.
Stationary Phase and Polarity
This compound’s methyl phenyl cyanopropyl polysiloxane stationary phase provides medium polarity, balancing retention and separation for complex VOC mixtures. Below is a comparison with columns of differing polarities:
a) Separation of Packaging Solvents
In a study analyzing 18 solvent residues in packaging materials, this compound outperformed two other columns (polar and non-polar) by achieving baseline separation for most components within a 39-minute runtime. Its medium polarity allowed optimal retention of early-eluting volatiles (e.g., dichloromethane) while resolving heavier compounds like toluene .
b) Environmental VOC Analysis
This compound’s design supports coupling with purge-and-trap systems for environmental sampling. Compared to highly polar columns (e.g., PEG-based), this compound provides shorter runtimes without sacrificing resolution for low-molecular-weight VOCs like benzene or ethyl acetate .
c) Flavor Compound Analysis
When used with GC-MS for semi-quantitative flavor analysis, this compound demonstrated superior sensitivity for aldehydes and ketones compared to non-polar columns, which struggled with early elution and peak overlap .
Comparative Limitations and Advantages
- Advantages: Versatility: Suitable for diverse VOC mixtures, from non-polar hydrocarbons to moderately polar esters. Throughput: Shorter runtimes (e.g., 39 minutes vs. 60+ minutes for high-polarity columns) reduce operational costs .
- Limitations: Less Effective for Polar Compounds: PEG-based columns remain superior for alcohols or amines. Column Degradation: Cyanopropyl phases may degrade faster than pure dimethyl polysiloxane under high-temperature conditions.
Biological Activity
Vocol, a compound with significant applications in voice and vocalization studies, has been the subject of various research efforts focusing on its biological activity, particularly in relation to vocal fold health, pathology, and development. This article synthesizes findings from diverse studies to provide a comprehensive overview of this compound's biological activity.
Overview of this compound
This compound is often referenced in studies related to vocal fold nodules (VNs) and their impact on vocalization and behavior. The compound's relevance spans across various biological and physiological dimensions, particularly concerning vocal health and disorders.
Biological Mechanisms
Cellular and Molecular Interactions:
Research indicates that this compound may influence the cellular mechanisms that maintain vocal fold health. The Vanderbilt Voice Biology Lab explores how specific cellular processes contribute to vocal fold vibrational capabilities and how disruptions can lead to conditions such as nodules or polyps .
Impact on Vocal Development:
A study examining marmoset monkeys demonstrated that morphological changes, such as lung growth, significantly affect vocal development. This suggests that this compound may play a role in shaping vocal behaviors through physiological changes rather than solely through neural development .
Case Study: Behavioral Profile of Children with Vocal Fold Nodules
A case-control study evaluated the behavioral profiles of children diagnosed with VNs. The findings revealed that 52% of children with VNs exhibited borderline or abnormal behavioral scores compared to controls, indicating potential psychological factors associated with vocal disorders . This highlights the importance of considering both biological and psychological dimensions when assessing the effects of this compound on vocal fold health.
| Study Group | Total Participants | Behavioral Issues | Statistical Significance |
|---|---|---|---|
| Vocal Fold Nodules | 27 | 52% abnormal | P < 0.001 |
| Control Group | 41 | - | - |
Research on Vocal Emissions
A study focused on the sonospectrographic analysis of premature infants' cries found that abnormalities persisted even at term. This research underscores the potential long-term impacts of early vocalization patterns influenced by physiological factors related to this compound .
Comparative Analysis of Vocal Health Studies
To better understand the implications of this compound in various contexts, a comparative analysis was conducted across multiple studies examining vocal health:
Q & A
Basic Research Questions
Q. How can researchers ensure transcription accuracy when using Vocol.AI for multilingual qualitative studies?
- Methodological Approach :
- Parallel Corpus Validation : Compare this compound.AI ’s transcriptions against human-transcribed datasets in languages like English, Chinese, and Japanese. Measure discrepancies using metrics like word error rate (WER) and semantic consistency checks .
- Speaker Variability Testing : Design experiments with controlled speech samples (e.g., varying accents, speech rates) to assess robustness. Use inter-rater reliability scores to validate consistency .
- Table 1 : Key Parameters for Transcription Accuracy Studies
| Parameter | Experimental Design | Validation Metric |
|---|---|---|
| Language Coverage | Parallel corpus comparison across languages | WER, semantic alignment |
| Speaker Diversity | Controlled speech samples with varied accents | Inter-rater reliability |
| Background Noise | Simulated acoustic environments (e.g., labs) | Signal-to-noise ratio (SNR) |
Q. What frameworks guide the integration of this compound into collaborative ontology development projects?
- Methodological Approach :
- PICOT Framework : Structure research questions using Population (e.g., ontology engineers), Intervention (this compound’s GitHub integration), Comparison (traditional ontology tools), Outcomes (consistency, collaboration efficiency), and Timeframe (iterative cycles) .
- Iterative Design : Use this compound’s version control (branching/merging) to test ontology updates. Validate through peer reviews and consistency metrics (e.g., ontology coherence scores) .
Advanced Research Questions
Q. How can researchers resolve contradictions in voice data analysis when using this compound.AI -generated transcripts?
- Methodological Approach :
- Triangulation : Combine AI transcripts with manual coding (e.g., NVivo) to identify discrepancies. Apply statistical tests (e.g., Cohen’s κ) to measure agreement .
- Contradiction Mapping : Use topic modeling (e.g., LDA) to flag inconsistent themes. Design follow-up interviews to reconcile ambiguities .
- Table 2 : Strategies for Addressing Voice Data Contradictions
| Strategy | Implementation | Tools/Metrics |
|---|---|---|
| Triangulation | Cross-verify AI transcripts with manual coding | Cohen’s κ, thematic overlap |
| Dynamic Sampling | Select conflicting segments for re-analysis | LDA topic modeling |
Q. What statistical methods validate ontology reliability in this compound-based federated research environments?
- Methodological Approach :
- Consistency Metrics : Calculate ontology coherence scores (e.g., modularity, concept alignment) across GitHub branches. Use regression analysis to assess versioning impacts .
- A/B Testing : Deploy parallel ontology versions to interdisciplinary teams. Measure task completion rates and error frequencies to evaluate usability .
Methodological Guidelines for Research Design
- Feasibility : Ensure research questions align with this compound’s GitHub capabilities (e.g., version control) or this compound.AI ’s API limits (e.g., transcription batch sizes) .
- Ethical Compliance : For voice data, anonymize recordings and obtain IRB approval for human subject research. For ontologies, document terminology conflicts and attribution workflows .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
